3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid
Description
3-(9-Ethyl-9H-carbazol-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a carbazole moiety substituted with an ethyl group at the 9-position. The carbazole core is a heterocyclic aromatic system known for its electron-rich properties, making it valuable in organic electronics and medicinal chemistry. The prop-2-enoic acid group introduces a reactive α,β-unsaturated system, enabling conjugation and participation in Michael addition or nucleophilic reactions. This compound is hypothesized to exhibit bioactivity, particularly in anticancer applications, due to structural similarities with other carbazole-based therapeutics .
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(9-ethylcarbazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C17H15NO2/c1-2-18-15-6-4-3-5-13(15)14-11-12(7-9-16(14)18)8-10-17(19)20/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
FMELYMHOSLTJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid typically involves multi-step reactions. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with appropriate reagents under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer reactions, which can influence biological and chemical processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Comparison of Carbazole Derivatives with Modified Substituents
Key Differences :
- The ethyl ester derivative () lacks the carboxylic acid group, reducing polarity and enhancing compatibility with organic matrices in electronics. Its Z-configuration influences steric interactions and reactivity.
- The carboxaldehyde analog () replaces the acid with an aldehyde, enabling nucleophilic additions but limiting applications in biological systems due to instability.
- The amino alcohol derivative () introduces a basic nitrogen, improving solubility and enabling protonation-dependent biological interactions.
Heterocyclic System Variations
Table 2: Comparison with α,β-Unsaturated Carboxylic Acids Featuring Different Aromatic Systems
| Compound Name | Aromatic System | Key Functional Groups | Bioactivity | Reference |
|---|---|---|---|---|
| 3-(9-Ethyl-9H-carbazol-3-yl)prop-2-enoic acid | Carbazole | α,β-unsaturated carboxylic acid | Anticancer (hypothesized) | Target |
| 3-(5-Carbamoylthiophen-2-yl)prop-2-enoic acid | Thiophene + carbamoyl | α,β-unsaturated carboxylic acid | Anticancer, antimicrobial | |
| 3-(2-Methoxypyrimidin-5-yl)prop-2-enoic acid | Pyrimidine | α,β-unsaturated carboxylic acid | Enzyme inhibition, antiviral |
Key Differences :
- The thiophene-based analog () replaces carbazole with a sulfur-containing heterocycle, altering electronic properties and enhancing lipophilicity for membrane penetration.
- The pyrimidine derivative introduces a nitrogen-rich ring, enabling hydrogen bonding with biological targets like enzymes.
Physicochemical and Spectroscopic Properties
Biological Activity
3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid is a derivative of carbazole, a compound known for its diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid can be described as follows:
This compound features a prop-2-enoic acid moiety attached to a 9-ethylcarbazole framework, which contributes to its unique reactivity and biological profile.
Antitumor Activity
Research indicates that carbazole derivatives, including 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid, exhibit significant antitumor properties. A study demonstrated that similar carbazole derivatives can inhibit the growth of melanoma cells by inducing apoptosis through the activation of caspases .
Mechanism of Action:
- Apoptosis Induction: The compound enhances caspase activity, leading to increased cell death in tumor cells.
- Selective Toxicity: It shows preferential toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Antimicrobial Activity
The antimicrobial potential of 3-(9-ethyl-9H-carbazol-3-yl)prop-2-enoic acid has been explored through various studies. Compounds with similar structures have been reported to possess activity against both bacterial and fungal pathogens. For instance, derivatives have shown promising results against resistant strains of bacteria .
Research Findings:
- In Vitro Studies: Several carbazole derivatives demonstrated significant antimicrobial effects in laboratory settings.
- Minimum Inhibitory Concentration (MIC): The MIC values were determined for various pathogens, indicating the effectiveness of these compounds.
Anti-inflammatory Properties
Carbazole derivatives are also noted for their anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .
Mechanism:
- Cytokine Modulation: The compound may reduce the production of pro-inflammatory cytokines.
- Inhibition of Inflammatory Pathways: It can interfere with signaling pathways involved in inflammation.
Case Study 1: Melanoma Treatment
A notable study evaluated the effects of a carbazole derivative on melanoma cells. The compound was found to significantly inhibit cell proliferation and promote apoptosis in vitro and in vivo without affecting normal melanocytes .
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized various carbazole derivatives to assess their antimicrobial properties. The results indicated that certain derivatives exhibited strong activity against multi-drug resistant bacteria, highlighting their potential as new antimicrobial agents .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
